Eudesmin

Description

Significance of Plant-Derived Lignans (B1203133) in Biomedical Research

Plant-derived lignans have garnered considerable attention in biomedical research due to their diverse and notable biological properties. frontiersin.orgacs.orgmdpi.comencyclopedia.pub Their polyphenolic structure contributes to strong antioxidant capacities, which are linked to potential health benefits. acs.orgmdpi.comencyclopedia.pub Research indicates that dietary intake of lignan-rich foods may correlate with a decreased incidence of chronic and degenerative diseases, including certain types of cancers and cardiovascular disorders. acs.orgmdpi.com Specific lignans have demonstrated a range of activities, such as anti-inflammatory, antiviral, and antitumor effects. frontiersin.orgrsc.orgacs.orgencyclopedia.pub The interest in these compounds is further amplified by their potential as chemopreventive agents and their role as precursors to mammalian lignans, which are produced by gut microbiota and are also associated with health-promoting properties. frontiersin.orgnih.govencyclopedia.pubnih.gov

Overview of Furofuran Lignan (B3055560) Subclass

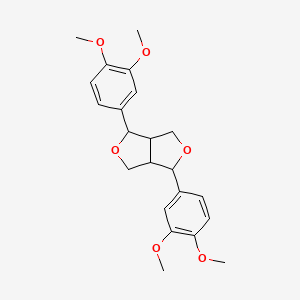

Furofuran lignans constitute one of the major subclasses within the lignan family. researchgate.netnih.gov These compounds are characterized by a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton, which is essentially a bisepoxylignan structure formed by the linkage of two phenylpropanoid units through 8-8', 7-O-9', and 9-O-7' bonds. researchgate.net The furofuran subclass exhibits significant structural diversity, arising from variations in substituents on the aryl groups and different stereochemical configurations of the furofuran ring system. researchgate.netnih.gov Naturally occurring furofuran lignans have been isolated from a wide variety of plant parts, including roots, stems, leaves, bulbs, barks, and seeds, across numerous plant families. researchgate.net Examples of furofuran lignans include pinoresinol (B1678388), lariciresinol (B1674508), sesamin, and eudesmin (B1212799). wikipedia.orgnih.govrsc.orgresearchgate.net

This compound as a Representative Furofuran Lignan

This compound is a naturally occurring furofuran lignan that serves as a representative example of this structural subclass. ontosight.ai It is a non-phenolic lignan with the molecular formula C₂₂H₂₆O₆ and a molecular weight of 386.4 g/mol . nih.govnih.govmedchemexpress.comchemfaces.com this compound possesses a core tetrahydrofuran (B95107) ring fused to another furan (B31954) ring, with two 3,4-dimethoxyphenyl groups attached. ontosight.ai The compound exists in different stereoisomeric forms, including (+)-Eudesmin and (-)-Eudesmin. ontosight.ainih.gov

This compound has been isolated from various plant species across different families, including Magnoliaceae, Rutaceae, Apiaceae, and Ochnaceae. chemfaces.comnih.govspandidos-publications.com Specific plant sources include Magnolia kobus, Haplophyllum perforatum, Araucaria araucana, and Fatsia polycarpa. researchgate.netchemfaces.comspandidos-publications.comfigshare.com Isolation methods can involve techniques such as Soxhlet extraction followed by crystallization, or chromatographic methods like flash chromatography. figshare.comresearchgate.net The structure of this compound can be determined using spectroscopic techniques such as 1D and 2D NMR, and X-ray diffraction. figshare.com

Research findings on this compound highlight a range of biological activities. Studies have investigated its potential in areas such as modulating cellular signaling pathways and exhibiting effects against certain microorganisms. For instance, this compound has been shown to influence adipogenic differentiation by suppressing the S6K1 signaling pathway in mesenchymal stem cells. medchemexpress.com It has also demonstrated activity against Candida yeast strains in in vitro assays. figshare.comresearchgate.net Further research has explored its effects on vascular activity and its potential in influencing cellular processes in specific cell lines. chemfaces.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₆O₆ | nih.govnih.govmedchemexpress.comchemfaces.com |

| Molecular Weight | 386.4 g/mol | nih.govnih.govmedchemexpress.comchemfaces.com |

| Exact Mass | 386.17293854 Da | nih.gov |

| Type of Compound | Lignan, Furofuran Lignan | wikipedia.orgontosight.airesearchgate.netnih.govnih.govmedchemexpress.comchemfaces.com |

| Physical Description | Powder (reported for some preparations) | chemfaces.com |

| CAS Number | 526-06-7 (for (-)-Eudesmin) | nih.govmedchemexpress.comchemfaces.com |

| PubChem CID | 73117 ((+)-Eudesmin), 325601 ((-)-Eudesmin) | nih.govnih.gov |

Table 2: Select Research Findings on this compound

| Research Area | Key Finding | Source |

| Adipogenesis | Impairs adipogenic differentiation via inhibition of S6K1 signaling pathway in mesenchymal stem cells. | medchemexpress.com |

| Antifungal Activity | Moderate activity against different strains of Candida yeast in in vitro assays. | figshare.comresearchgate.net |

| Vascular Activity | Induced vascular relaxation in rat aorta mediated by release of nitric oxide and prostanoid. | chemfaces.comresearchgate.net |

| Cellular Processes | Inhibited cell viability and induced apoptosis in specific cancer cell lines in in vitro studies. | nih.gov |

| Anti-inflammatory Effects | Showed anti-inflammatory effects and inhibited TNF-alpha production in LPS-stimulated murine macrophages. | researchgate.net |

| Neuritogenic Activity | Induced neurite outgrowth and enhanced NGF-mediated neurite outgrowth in PC12 cells. | chemfaces.commedchemexpress.com |

This compound is a natural lignan, a type of polyphenol, found in various plant species. researchgate.netontosight.ai It is also known by synonyms such as (+)-Eudesmin, (-)-Eudesmin, and Pinoresinol, O,O-dimethyl-. ontosight.ainih.govphytolab.com The compound has a chemical formula of C22H26O6. nih.govphytolab.com Its structure features a tetrahydrofuran ring fused to a furan ring, with two 3,4-dimethoxyphenyl groups attached. ontosight.ai

Phytochemical Ecology and Ethnobotanical Significance

Botanical Sources and Distribution of this compound

This compound has been identified in a diverse range of plant families and genera across various geographical regions. researchgate.net Its presence has been documented in both angiosperms and gymnosperms. phytolab.comnih.govnih.gov

Occurrence in Magnoliaceae Family (e.g., Magnolia biondii, Magnolia kobus)

This compound is found in plants belonging to the Magnoliaceae family. researchgate.netnih.gov Specifically, it has been isolated from Magnolia biondii and Magnolia kobus. researchgate.netmedchemexpress.comnih.gov Magnolia biondii, also known as Biondi's magnolia, is a deciduous tree primarily found in Northern China, including the provinces of Gansu, Henan, Hubei, Shaanxi, and Sichuan, typically in mountain forests. wikipedia.org Magnolia kobus var. borealis has been identified as a source of (+)-eudesmin in its stem bark. nih.govchemfaces.com

Presence in Apiaceae Family (e.g., Haplophyllum perforatum)

The Apiaceae family is another source of this compound. researchgate.netnih.gov Haplophyllum perforatum has been reported to contain this compound in its dry leaves. chemfaces.comscribd.comresearchgate.net This plant is found in regions such as Iran. researchgate.net

Isolation from Ochnaceae and Rutaceae Families (e.g., Zanthoxylum armatum)

This compound has also been isolated from plants in the Ochnaceae and Rutaceae families. researchgate.netnih.gov Zanthoxylum armatum, a species in the Rutaceae family, is known to contain this compound. researchgate.netmedcraveonline.com Zanthoxylum armatum, commonly called winged prickly ash, is an aromatic deciduous shrub found in China, Japan, Korea, and India. medcraveonline.com The bark and leaves of Zanthoxylum armatum have been reported to contain furofuran lignans, including this compound. medcraveonline.comrjptonline.orgdoc-developpement-durable.org

Identification in Gymnosperms (e.g., Araucaria araucana, Araucaria angustifolia)

This compound has been identified in gymnosperms, specifically within the genus Araucaria. nih.govnih.gov It has been found in Araucaria araucana and Araucaria angustifolia. researchgate.netresearchgate.net Araucaria araucana, also known as the monkey puzzle tree, is native to central and southern Chile and western Argentina. nih.govtomsbiolab.comwikipedia.org this compound has been isolated from the knots of Araucaria araucana wood. nih.govresearchgate.net Araucaria angustifolia, the Paraná pine, is the sole native gymnosperm of the Atlantic forest in Brazil and is also found in northeastern Argentina. ipb.pt

Detection in Other Genera (e.g., Rollinia exalbida, Humbertia madagascariensis, Pterocarpus santalinus, Sauropus species, Machilus japonica)

Beyond the aforementioned families, this compound has been detected in several other plant genera. These include Rollinia exalbida and Humbertia madagascariensis. researchgate.netresearchgate.net It has also been reported in Pterocarpus santalinus, commonly known as red sandalwood. This compound has been found in Sauropus species and Machilus japonica. nih.gov Additionally, this compound has been reported in Aristolochia elegans researchgate.netresearchgate.net, Laurelia novae-zelandiae, Raulinoa echinata nih.gov, Liriodendron sp., Virola sp. phytolab.com, and Virola michelli. researchgate.net

The diverse botanical sources of this compound are summarized in the table below:

| Plant Family | Genus/Species | Source Part (if specified) | References |

| Magnoliaceae | Magnolia biondii | researchgate.netmedchemexpress.comwikipedia.org | |

| Magnolia kobus var. borealis | Stem bark | nih.govchemfaces.com | |

| Apiaceae | Haplophyllum perforatum | Dry leaves | chemfaces.comscribd.comresearchgate.net |

| Ochnaceae | researchgate.netnih.gov | ||

| Rutaceae | Zanthoxylum armatum | Bark, Leaves | researchgate.netmedcraveonline.comrjptonline.org |

| Araucariaceae | Araucaria araucana | Knots | researchgate.netnih.govresearchgate.net |

| Araucaria angustifolia | researchgate.netresearchgate.net | ||

| Annonaceae | Rollinia exalbida | researchgate.netresearchgate.net | |

| Convolvulaceae | Humbertia madagascariensis | researchgate.netresearchgate.net | |

| Fabaceae | Pterocarpus santalinus | nih.gov | |

| Phyllanthaceae | Sauropus species | nih.gov | |

| Lauraceae | Machilus japonica | nih.gov | |

| Aristolochiaceae | Aristolochia elegans | researchgate.netresearchgate.net | |

| Atherospermataceae | Laurelia novae-zelandiae | nih.gov | |

| Rutaceae | Raulinoa echinata | nih.gov | |

| Magnoliaceae | Liriodendron sp. | phytolab.com | |

| Myristicaceae | Virola sp. | phytolab.com | |

| Myristicaceae | Virola michelli | Leaves | researchgate.net |

Ecological Roles of this compound in Plant Defense Systems

Secondary metabolites, such as lignans like this compound, play crucial roles in the defense mechanisms of plants against various environmental challenges, including herbivores and pathogens. interesjournals.orgnih.gov While the specific ecological role of this compound itself is not extensively detailed in the provided context, related research on plant volatiles and secondary metabolites offers insights into potential functions.

Plant volatiles emitted from vegetative tissues, often stimulated by herbivore damage, can act as direct repellents to herbivores or attract their natural enemies, thus providing indirect defense. slu.se Secondary metabolites, including phenolics and terpenoids, can deter herbivores through bitterness or toxicity and exhibit antimicrobial properties, protecting against infections. interesjournals.org

Lignans, as a class of secondary metabolites, are widely distributed in vascular plants, but their specific ecological roles are not always fully understood. nih.govnih.gov Some studies suggest that lignans are part of the plant's defense system against pathogens. nih.gov Research on Virola michelli found that this compound, isolated from its leaves, exhibited phytotoxic effects, inhibiting seed germination and seedling growth of a weed, suggesting a potential role in allelopathy (chemical interactions between plants). researchgate.net This indicates that this compound may contribute to a plant's defense strategy by inhibiting the growth of competing vegetation.

Further detailed research is needed to fully elucidate the specific ecological roles of this compound in the defense systems of the plants in which it occurs.

Structure

3D Structure

Properties

IUPAC Name |

3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUUVVGQIVMSAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526-06-7 | |

| Record name | Eudesmin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eudesmin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eudesmine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Phytochemical Ecology and Ethnobotanical Significance

Ethnobotanical Contexts of Eudesmin-Containing Plants

Ethnobotany, the study of the relationship between people and plants, provides valuable insights into the historical and traditional uses of plant species for various purposes, including medicine nih.govuou.ac.in. This compound (B1212799), a natural lignan (B3055560), has been identified in several plant families, including Apiaceae, Magnoliaceae, Ochnaceae, and Rutaceae researchgate.net. Plants containing this compound have been incorporated into traditional medicine systems across different geographical regions, leveraging their diverse biological activities researchgate.netresearchgate.net.

Research indicates that this compound possesses a range of pharmacological properties, such as anti-inflammatory, anti-bacterial, anti-cancer, and anti-convulsant activities researchgate.netresearchgate.net. These properties align with some of the traditional uses of the plants in which it is found. For instance, extracts from Piper species, known to contain this compound, have been traditionally used in Brazilian folk medicine to reduce blood pressure. chemfaces.comnih.govimpactfactor.org. Studies on Piper truncatum have shown that this compound isolated from its leaves induced vascular relaxation, potentially explaining its traditional use for hypertension chemfaces.comnih.gov.

Another plant family known to contain this compound is Rutaceae, which includes the genus Zanthoxylum. Species within this genus are widely used in traditional medicine for various ailments, including inflammation, pain, and hypertension mdpi.com. While Zanthoxylum species contain a variety of compounds, the presence of this compound in some extracts and fractions from Zanthoxylum further supports the ethnobotanical use of these plants for conditions that could benefit from this compound's reported activities, such as anti-inflammatory and anti-hypertensive effects mdpi.com.

Magnolia species are also reported sources of this compound researchgate.netresearchgate.netmedchemexpress.com. In traditional medicine, Magnolia species have been used for various purposes. For example, (+)-Eudesmin isolated from the stem bark of Magnolia kobus var. borealis has shown neuritogenic activity in research, suggesting a potential link between the compound and traditional uses related to neurological conditions, though specific ethnobotanical uses for this particular species and compound require further detailed documentation chemfaces.com.

Acorus calamus, commonly known as Sweet Flag, is another plant where this compound's epimer, epithis compound, has been identified ku.edu. Acorus calamus has a long history of medicinal use in various traditional systems, including by North American Indian tribes and in Asia ku.edu. Its traditional uses include treating digestive issues, epilepsy, and inflammatory conditions ku.edu. The presence of lignans (B1203133) like epithis compound, which has shown antineoplastic activity, in Acorus calamus provides a phytochemical basis that may partially explain some of its historical medicinal applications ku.edu.

The ethnobotanical significance of this compound-containing plants is underscored by their continued use in traditional healthcare systems globally nih.gov. Documenting these traditional uses and investigating the phytochemical composition, including the presence and activity of compounds like this compound, is crucial for understanding the potential therapeutic value of these plants and for guiding future pharmacological research nih.govscielo.org.mx.

The following table summarizes some of the plants reported to contain this compound or its epimer and their associated traditional uses where documented in the search results:

| Plant Species | Family | Compound Present | Traditional Uses (where documented) | Geographical Region (where documented) | Source Indices |

| Piper truncatum | Piperaceae | This compound | Reduce blood pressure (Brazilian folk medicine) | Brazil | chemfaces.comnih.govimpactfactor.org |

| Zanthoxylum species | Rutaceae | This compound | Treating inflammation, pain, hypertension (general Zanthoxylum use) | Various | mdpi.com |

| Magnolia kobus var. borealis | Magnoliaceae | (+)-Eudesmin | Not explicitly linked to a specific traditional use in sources | Not specified in source | chemfaces.com |

| Acorus calamus | Acoraceae | Epithis compound | Digestive issues, epilepsy, inflammatory conditions | North America, Asia | ku.edu |

| Uraria picta | Fabaceae | This compound | Ingredient in Ayurvedic formulations, traditional uses not specified for this compound itself | Asia, Africa, Australia (Ayurveda in India) | researchgate.net |

| Aristolochia elegans | Aristolochiaceae | This compound | Mentioned as containing this compound, traditional uses not specified for this compound itself | Not specified in source | researchgate.netresearchgate.net |

| Araucaria angustifolia | Araucariaceae | This compound | Mentioned as containing this compound, traditional uses not specified for this compound itself | Not specified in source | researchgate.netresearchgate.net |

| Rollinia exalbida | Annonaceae | This compound | Mentioned as containing this compound, traditional uses not specified for this compound itself | Not specified in source | researchgate.netresearchgate.net |

| Humbertia madagascariensis | Convolvulaceae | This compound | Mentioned as containing this compound, traditional uses not specified for this compound itself | Not specified in source | researchgate.netresearchgate.net |

| Magnolia kubus | Magnoliaceae | This compound | Mentioned as containing this compound, traditional uses not specified for this compound itself | Not specified in source | researchgate.netresearchgate.net |

| Schisandra genus | Schisandraceae | This compound | Mentioned as containing this compound, traditional uses not specified for this compound itself | Not specified in source | ontosight.ai |

| Haplophyllum perforatum | Rutaceae | This compound | Mentioned as containing this compound, traditional uses not specified for this compound itself | Not specified in source | chemfaces.com |

| Acorus tatarinowii | Acoraceae | This compound | Mentioned as containing this compound, traditional uses not specified for this compound itself | Not specified in source | chemfaces.com |

Note: The traditional uses listed are associated with the plant species and not necessarily attributed solely to the presence of this compound, unless specified in the source.

Further detailed research findings on the ethnobotanical uses of these specific plants and the role of this compound within those contexts are areas of ongoing investigation. The presence of this compound and its related biological activities in plants with documented traditional uses highlights the potential for ethnobotanical knowledge to guide the discovery of bioactive compounds.

Advanced Extraction and Isolation Methodologies

Traditional Extraction Techniques

Traditional methods for extracting natural compounds from plants typically involve the use of solvents to solubilize the desired constituents. These techniques are often relatively simple to implement but can sometimes be time-consuming and may require larger volumes of solvent.

Soxhlet extraction is a widely used technique for the continuous extraction of compounds from solid materials. This method involves the repeated washing of the sample with a condensed solvent, allowing for efficient extraction over time. For the isolation of eudesmin (B1212799), Soxhlet extraction has been successfully applied to the milled knots of Araucaria araucana. researchgate.netfigshare.comresearchgate.netfigshare.com Studies have reported using hexane (B92381) as the solvent in Soxhlet extraction for A. araucana, followed by cryo-crystallization at -20 °C to obtain pure this compound crystals. researchgate.netfigshare.comresearchgate.net Another study utilizing A. araucana employed acetone (B3395972) as the solvent in a Soxhlet apparatus, refluxing for 12 hours. nih.gov Following filtration and evaporation under reduced pressure, an extract was obtained, from which this compound was subsequently isolated with a reported yield of 1% w/w after dissolution in hot ethanol (B145695) and cooling. nih.gov Methanol (B129727) has also been used as an extraction solvent for Fatsia polycarpa Hayata leaves via standard extraction procedures, which can include Soxhlet extraction. spandidos-publications.com

Maceration and percolation are two other traditional methods employed in the extraction of plant constituents. Maceration involves soaking the plant material in a solvent for a specified period, allowing the soluble compounds to dissolve into the solvent. pediaa.comaoteahealth.comresearchgate.net Percolation, on the other hand, is a continuous process where the solvent flows slowly through the plant material, extracting soluble compounds as it passes. pediaa.comresearchgate.net Maceration is often a preliminary step in percolation, where the material is imbibed with solvent before the continuous flow begins. philadelphia.edu.jo

Maceration has been used for the extraction of compounds, including this compound, from Zanthoxylum rhetsa seeds and Syzygium polyanthum leaves using solvents like hexane and ethanol. herbmedpharmacol.comsrce.hr While maceration can be a simple method, it can be time-consuming and may have lower extraction efficiency compared to other techniques. aoteahealth.com Percolation, as a continuous process, can potentially offer better efficiency by constantly exposing the plant material to fresh solvent. researchgate.net Both maceration and percolation are considered general techniques for obtaining extracts from medicinal plants. researchgate.netphiladelphia.edu.jo

Modern and Enhanced Extraction Approaches

Modern extraction techniques offer potential advantages over traditional methods, including reduced extraction time, lower solvent consumption, and improved extraction efficiency. These methods often utilize different forms of energy or pressure to enhance the extraction process.

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, accelerating the partitioning of analytes from the plant matrix into the solvent. This technique can significantly reduce extraction times and solvent volumes compared to conventional methods like Soxhlet extraction. anton-paar.comscialert.net MAE has been applied to the extraction of compounds, including this compound, from Magnolia biondii. researchgate.netsemanticscholar.org Studies have explored the use of ethanol in MAE for extracting lignans (B1203133) from Magnolia biondii. researchgate.net MAE is recognized as a fast, efficient, and environmentally friendly method for extracting organic compounds from various plant materials. anton-paar.comscialert.net

Ultrasound-Assisted Extraction (UAE) employs ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high temperatures and pressures, disrupting plant cell walls and enhancing the release of intracellular compounds into the solvent. seruvenyayinevi.com UAE can lead to shorter extraction times and higher efficiency compared to traditional techniques, while also being considered an environmentally friendly option due to reduced energy and solvent usage. seruvenyayinevi.com UAE has been utilized for the extraction of compounds, including this compound, from Syzygium polyanthum leaves. herbmedpharmacol.com Optimization studies for UAE of other phenolic compounds from plant materials have shown that factors such as temperature, solvent concentration, and solid-to-solvent ratio can significantly impact extraction yield. ache-pub.org.rs

Pressurized Liquid Extraction (PLE), also known by names such as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to enhance solvent extraction from solid and semi-solid samples. researchgate.netmdpi.comcsic.es Under these conditions, the solvent's physicochemical properties are altered, leading to improved solubility of analytes and better penetration into the sample matrix. researchgate.netmdpi.com PLE offers advantages such as reduced extraction time, decreased solvent consumption, and the potential for automation and online clean-up. researchgate.netmdpi.comcsic.es While specific detailed studies on PLE solely for this compound were not extensively found, PLE is a versatile technique applicable to the extraction of various bioactive compounds from plants and is considered a greener alternative to some traditional methods. researchgate.netmdpi.comcsic.es The principles and advantages of PLE suggest its potential applicability for efficient this compound extraction.

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is recognized as a green and sustainable technique for isolating high-value bioactive compounds from natural sources. ajgreenchem.comajgreenchem.com This method utilizes supercritical fluids, most commonly supercritical carbon dioxide (SC-CO₂), which exhibit properties of both gases and liquids. ajgreenchem.comajgreenchem.comboku.ac.at SC-CO₂ is favored due to its mild critical conditions (31.1 °C and 73.8 bar), non-toxicity, and ease of removal from extracts. ajgreenchem.comajgreenchem.com

The tunable density of supercritical fluids, adjustable by manipulating pressure and temperature, allows for selective solvation and improved fractionation compared to conventional methods. ajgreenchem.comajgreenchem.comsitec-hp.ch SFE offers advantages such as minimal to no solvent residues in the final extract, reduced degradation of heat-sensitive compounds, and enhanced extraction yields. ajgreenchem.comdedietrich.com While SFE is industrially applied for purposes like coffee decaffeination and hop extraction, its application is expanding to replace traditional organic solvents for extracting lipophilic compounds like lignans. boku.ac.at

SFE can be performed with pure CO₂ or with the addition of co-solvents such as ethanol or methanol to adjust polarity and enhance the extraction of a wider range of compounds. scirp.orgnih.gov The process typically involves passing the supercritical fluid through a solid matrix to extract target compounds, which are then separated by reducing pressure and temperature. sitec-hp.chbritannica.com This technique allows for the extraction of non-polar and polar analytes, sometimes in a single run with sequential steps at different conditions. rsc.org

Enzyme-Assisted Extraction

Enzyme-Assisted Extraction (EAE) is an eco-friendly and cost-effective technique that utilizes hydrolytic enzymes to break down plant cell walls and other cellular components. mdpi.comresearchgate.net This enzymatic degradation facilitates the diffusion of solvents into the plant material, leading to a more efficient release and elution of intracellular metabolites like this compound. mdpi.comresearchgate.net

EAE can be employed as a standalone extraction method or as a pretreatment step prior to conventional extraction techniques. mdpi.comresearchgate.net Enzymes used in EAE are highly specific, and the process is typically conducted under relatively mild conditions of temperature and pH for a relatively short duration, minimizing the risk of degradation or isomerization of sensitive compounds. mdpi.com This method has shown promise in improving the recovery of various bioactive metabolites, including polyphenols, terpenes, and components of essential oils. mdpi.comresearchgate.net The effectiveness of EAE is influenced by factors such as particle size of the plant material, extraction time, pH, temperature, and the specific enzymes used. mdpi.com While generally effective, in some instances, EAE might be less efficient than traditional organic solvent extraction. mdpi.com

Fractionation and Purification Strategies

Following initial extraction, fractionation and purification steps are necessary to isolate this compound from other co-extracted compounds and obtain it in a pure form.

Fractionation and Purification Strategies

Bioactivity-Guided Fractionation

Bioactivity-guided fractionation is a widely used strategy in natural product discovery to isolate bioactive compounds. nih.govmdpi.com This approach involves the iterative process of separating a crude extract into fractions, testing each fraction for a specific biological activity, and then further fractionating the active fractions. nih.govmdpi.comtandfonline.com This process continues until pure compounds responsible for the observed activity are isolated and identified. tandfonline.com

In the context of this compound, if a crude plant extract demonstrates a particular biological activity attributed to this compound, bioactivity-guided fractionation can be employed to isolate this compound. This involves performing biological assays on fractions obtained through various separation techniques, such as chromatography. nih.govtandfonline.com Fractions exhibiting the desired activity are then subjected to further separation steps, guided by the bioassay results, until this compound is isolated in a pure form. nih.govtandfonline.com This method ensures that the isolation process is directly linked to the biological effect of interest. mdpi.comtandfonline.com A potential drawback is the possibility of repeatedly isolating previously known active compounds. tandfonline.com

Cryo-crystallization Techniques

Cryo-crystallization is a purification technique that involves inducing crystallization of a compound at low temperatures. This method can be particularly useful for isolating compounds like this compound from complex mixtures. One study reported the isolation of this compound from milled knots of Araucaria araucana using Soxhlet extraction with hexane, followed by cryo-crystallization at -20°C. figshare.combvsalud.orgnih.govresearchgate.netfigshare.com This technique yielded pure crystals of this compound. figshare.combvsalud.orgnih.govresearchgate.netfigshare.com

Crystallization, in general, is a fundamental purification method for organic compounds, involving dissolving the compound in a hot solvent and then cooling the solution to allow the compound to crystallize out, leaving impurities in the solution. uct.ac.za Cryo-crystallization specifically utilizes low temperatures to reduce the solubility of the target compound, promoting crystal formation. The resulting crystals can then be separated from the remaining liquid (containing impurities) by filtration. uct.ac.za This method can be effective for obtaining compounds in a highly pure, crystalline form. uct.ac.za

Data Table: Summary of Selected Isolation and Purification Techniques for this compound

| Technique | Principle | Application to this compound | Advantages | Disadvantages/Considerations |

| Supercritical Fluid Ext. | Using supercritical fluids (e.g., SC-CO₂) to extract compounds based on solubility modulated by temp and pressure. ajgreenchem.comajgreenchem.comboku.ac.at | Potential for extracting this compound from plant matrices, possibly with co-solvents. scirp.orgnih.gov | Green, sustainable, no solvent residue, preserves thermolabile compounds. ajgreenchem.comdedietrich.com | Requires specialized equipment, optimization of conditions is crucial. sitec-hp.ch |

| Enzyme-Assisted Ext. | Using enzymes to degrade cell walls, enhancing release of compounds. mdpi.comresearchgate.net | Potential to improve extraction efficiency of this compound from plant sources. mdpi.com | Eco-friendly, cost-effective, mild conditions. mdpi.comresearchgate.net | Enzyme specificity and activity need optimization, may alter compound profile. mdpi.comresearchgate.net |

| Bioactivity-Guided Fract. | Iterative separation and bioassay to isolate active compounds. nih.govmdpi.comtandfonline.com | Used to isolate this compound if it is the active compound responsible for a specific biological effect in an extract. nih.govrsc.org | Directly links isolation to biological activity. mdpi.comtandfonline.com | Can be time-consuming, may re-isolate known compounds. tandfonline.com |

| Cryo-crystallization | Inducing crystallization at low temperatures for purification. figshare.combvsalud.orgnih.govresearchgate.netfigshare.com | Successfully used for the purification of this compound from Araucaria araucana extract. figshare.combvsalud.orgnih.govresearchgate.netfigshare.com | Yields pure crystals, effective for solid compounds. uct.ac.za | Solubility at low temperatures is critical, may not be suitable for all compounds. |

Detailed Research Findings:

Research has demonstrated the successful isolation of this compound using cryo-crystallization following Soxhlet extraction. In one study, this method applied to Araucaria araucana knots resulted in the isolation of 1.14 g of pure this compound crystals from 80 g of milled powder. figshare.com The process involved continuous extraction with hexane followed by concentration of the solvent and placement of the extract at -20°C. figshare.com

Bioactivity-guided fractionation has been instrumental in isolating this compound alongside other compounds from various plant sources based on specific biological activities. For instance, this compound was isolated through bioassay-guided fractionation of Haplophyllum sieversii extract based on its antifungal and antialgal activities. nih.govusda.gov Similarly, this compound was one of the lignans isolated from Magnolia biondii flower buds during a bioactivity-guided isolation procedure focused on antiallergic effects. rsc.org

While the provided search results mention SFE and EAE as advanced extraction techniques for natural products in general, and discuss their principles and advantages, specific detailed research findings on the application of SFE or EAE specifically for the extraction of this compound were not prominently available within the provided snippets. The information primarily highlights their potential and general applications for various bioactive compounds.

Synthetic Strategies and Chemical Modifications

Total Synthesis Approaches for Eudesmin (B1212799) and Analogues

The total synthesis of this compound and its analogues has been achieved through several strategic approaches, each offering unique advantages in terms of efficiency, stereocontrol, and convergence. These strategies range from biomimetic oxidative couplings to modern transition-metal-catalyzed reactions. A review of synthetic routes to furofuran lignans (B1203133) highlights the diversity of these approaches, which have evolved significantly over time. nih.gov

Achieving the correct absolute and relative stereochemistry is a primary challenge in the synthesis of this compound. Asymmetric synthesis methodologies are crucial for producing enantiomerically pure lignans. Various strategies have been developed, often relying on chiral auxiliaries, asymmetric catalysis, or the use of starting materials from the chiral pool. nih.gov

One notable approach involves a Pd-catalyzed asymmetric allylic cycloaddition of vinylethylene carbonates with 2-nitroacrylates. This key step efficiently constructs a polysubstituted tetrahydrofuran (B95107) ring with three stereocenters under mild conditions. This intermediate can then be elaborated through a multi-step sequence to afford various stereoisomers of furofuran lignans, demonstrating a flexible and efficient pathway to these natural products. nih.gov

Key features of asymmetric approaches are summarized below:

| Strategy | Key Reaction | Catalyst/Reagent | Outcome |

|---|---|---|---|

| Catalytic Asymmetric Cycloaddition | [3+2] Allylic Cycloaddition | Palladium complexes with chiral ligands | Enantioselective formation of a key tetrahydrofuran intermediate with three contiguous stereocenters. nih.gov |

| Chiral Auxiliary Approach | Stereoselective Alkylation/Addition | Evans oxazolidinones or other chiral auxiliaries | Diastereoselective introduction of aryl groups and control of stereocenters, followed by cyclization. |

| Enzyme-Mediated Reactions | Kinetic Resolution/Desymmetrization | Lipases, Oxidoreductases | Generation of enantiopure intermediates from racemic mixtures or prochiral substrates. |

Biomimetic synthesis routes often employ oxidative coupling of two C6-C3 units, such as coniferyl alcohol, to mimic the proposed biosynthetic pathway of lignans. nih.gov This strategy relies on the generation of radical species from phenolic precursors, which then dimerize. The stereochemical outcome of these reactions is highly dependent on the reaction conditions, the oxidizing agent, and the presence of directing enzymes or proteins.

In vitro, the oxidation of coniferyl alcohol using enzymatic systems like horseradish peroxidase (HRP) with hydrogen peroxide, or chemical oxidants like ferric chloride (FeCl3), can lead to a mixture of racemic lignans, including pinoresinol (B1678388), the direct precursor to this compound. nih.govsoton.ac.uk The coupling can produce various linkage types (β-β', β-5', β-O-4'), with the desired β-β' linkage leading to the furofuran core. nih.gov While achieving high stereoselectivity in simple chemical systems is challenging, this approach provides valuable insight into the natural formation of these compounds and serves as a foundational strategy for lignan (B3055560) synthesis.

| Precursor | Oxidizing System | Key Intermediate | Product(s) |

|---|---|---|---|

| Coniferyl alcohol | Peroxidase/H₂O₂ | Phenoxy Radicals | Mixture of racemic dimers including (±)-Pinoresinol. nih.govsoton.ac.uk |

| Coniferyl alcohol | FeCl₃ | Phenoxy Radicals | Mixture of racemic dimers including (±)-Pinoresinol. |

The construction of the lignan backbone can be achieved through carbon-carbon bond-forming reactions that precisely set the required stereocenters. Strategies involving dianion chemistry have been applied to the synthesis of related lignan structures. researchgate.net A key ring-closing step in one strategy for furofuranoid lignans utilized a Lewis acid-catalyzed directed aldol reaction between a silyl enol ether and an acetal. mdpi.com

This approach involves the sequential formation of two new carbon-carbon bonds. A typical sequence might begin with a Michael addition of an enolate to an α,β-unsaturated carbonyl compound, followed by an intramolecular aldol condensation. By using a substrate that can form a dianion, two nucleophilic sites are available for reaction. For instance, the dianion of a β-keto ester could react sequentially with two electrophiles to build the carbon framework. Subsequent transformations would then be required to form the two tetrahydrofuran rings of the this compound core. While not a direct "dianion aldol condensation" in a single step, the use of sequential, directed aldol-type reactions from dianion precursors represents a powerful method for assembling the dibenzylbutane skeleton of lignans. researchgate.net

Modern synthetic methods have enabled more direct and efficient routes to the furofuran core. One powerful strategy is the rhodium-catalyzed intramolecular C-H insertion of an α-diazo ketone. nih.gov This approach allows for the rapid construction of the bicyclic ring system from a linear precursor.

The synthesis begins with the preparation of an appropriately substituted α-diazo-γ-butyrolactone. Upon treatment with a rhodium catalyst, such as Rh₂(OAc)₄, a rhodium carbene intermediate is generated. This highly reactive species then undergoes a regioselective and stereoselective intramolecular C-H insertion to forge a new carbon-carbon bond, yielding the endo,exo-furofuranone motif. mdpi.com This bicyclic lactone is a versatile intermediate that can be converted to various furofuran lignans, including analogues of this compound like (±)-fargesin and (±)-epimagnolin A. mdpi.com The stereochemical outcome of the insertion is controlled by the catalyst and the inherent conformational preferences of the transition state.

The success of the C-H insertion strategy is contingent on the efficient preparation of the α-diazo lactone precursor. The de-acylative diazo-transfer reaction is a key method for this transformation. mdpi.com This process avoids the often harsh conditions of older methods like deformylative diazo-transfer.

In this strategy, a γ-butyrolactone is first activated at the α-position with an acyl group, such as a trifluoroacetyl group. This activation increases the acidity of the α-proton, facilitating the subsequent diazo-transfer reaction. The activated lactone is then treated with a diazo-transfer reagent, typically a sulfonyl azide like p-toluenesulfonyl azide (TsN₃). The reaction proceeds through a triazoline intermediate which then fragments, eliminating the activating acyl group and a sulfonylamide, to generate the desired α-diazocarbonyl compound. This two-step, one-pot sequence of acylation followed by diazo-transfer provides the necessary substrate for the subsequent rhodium-catalyzed C-H insertion, completing a powerful synthetic route to the furofuran lignan core. mdpi.com

Chemical Derivatization of this compound

Chemical modification of the this compound scaffold is undertaken to explore structure-activity relationships (SAR) and to generate novel compounds with potentially enhanced biological properties. Derivatization can target the aromatic rings or the furofuran core.

One approach involves the bromination of this compound. Reaction with bromine can lead to mono- and di-brominated derivatives on the aromatic rings. Interestingly, this reaction can also cause epimerization at one of the benzylic positions, converting this compound into epithis compound, thereby providing access to a different stereoisomer. nih.gov

Another versatile strategy for derivatization uses a related furofuran lignan, samin, as a starting material. Samin possesses a hemiacetal functionality that can be protonated under acidic conditions to generate a stable oxocarbenium ion. This reactive intermediate can then be trapped by various nucleophiles, such as thiols and alcohols. This method has been used to synthesize a diverse library of novel thioether and ether furofuran lignans. researchgate.net The reaction proceeds via an SN1-like mechanism, initially forming a mixture of α and β anomers, with the β-product often converting to the more thermodynamically stable α-product over time. researchgate.net This demonstrates the potential for modifying the substituents at the benzylic positions of the furofuran core to generate a wide array of this compound analogues.

Epimerization and Bromination

The chemical modification of this compound through bromination has been shown to concurrently induce epimerization at one of the benzylic positions of the furofuran ring. tandfonline.comuss.clnih.govtandfonline.comnet-works.cl This reaction leads to the formation of its epimer, epithis compound, alongside mono- and di-brominated derivatives of both this compound and epithis compound. tandfonline.comtandfonline.com

In a specific synthetic approach, the bromination of this compound was carried out using 1.0 equivalent of bromine in chloroform (CHCl3) at room temperature for a duration of 10 minutes. tandfonline.com This reaction yielded a mixture of four primary products, as detailed in the table below. The structures of these compounds were confirmed using X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy. tandfonline.comtandfonline.com

Table 1: Products from the Bromination of this compound

| Compound | Yield (%) |

| Dibromo-epithis compound | 7 |

| Dibromo-eudesmin | 22 |

| Bromo-eudesmin | 23 |

| Epithis compound | 12 |

The bromination occurs at the ortho-position of the phenyl rings. tandfonline.com The simultaneous epimerization is a significant aspect of this reaction, indicating that the reaction conditions can influence the stereochemistry of the this compound molecule. tandfonline.comtandfonline.com

Evaluation of Derivatives in Biological Assays

The biological activity of the derivatives produced through bromination and epimerization has been evaluated, specifically focusing on their antifungal properties against various strains of Candida. tandfonline.com These studies revealed that the chemical modifications significantly impacted the bioactivity of the parent compound, this compound.

This compound itself exhibits moderate activity against different strains of Candida, with minimum inhibitory concentrations (MIC) ranging from 62.5 to 500 µg/mL. tandfonline.comnet-works.cl However, the biological activity of its derivatives was found to be diminished or completely lost.

Table 2: Anti-Candida Activity of this compound and its Derivatives

| Compound | Anti-Candida Activity |

| This compound | Moderate |

| Epithis compound | Decreased |

| Bromine Derivatives | Inactive |

The epimer, epithis compound, demonstrated a decrease in anti-Candida activity compared to this compound. tandfonline.com More notably, the mono- and di-brominated derivatives of both this compound and epithis compound were found to be inactive against the tested Candida strains. tandfonline.comnet-works.cl This loss of activity suggests that the structural and electronic changes resulting from the addition of bromine atoms and the alteration of stereochemistry are detrimental to the antifungal properties of the this compound scaffold.

Biosynthesis and Biotransformation Studies

Elucidation of Lignan (B3055560) Biosynthesis Pathways in Plants

Lignan biosynthesis pathways in plants begin with the production of monolignols, such as coniferyl alcohol, through the phenylpropanoid pathway. arkat-usa.orgmdpi.com The dimerization of two monolignol units at their C8-C8' carbons is a key step that defines the lignan class. arkat-usa.org This coupling is not random but is precisely controlled, leading to the formation of diverse lignan structures. arkat-usa.orgmdpi.com

The initial dimerization of monolignols involves the formation of phenoxy radicals, typically catalyzed by oxidative enzymes such as laccases or peroxidases. arkat-usa.orgacs.orgwikipedia.orgnih.gov In contrast to the random polymerization of monolignols into lignin, which also involves phenoxy radicals acs.orgkyoto-u.ac.jpacs.org, the formation of lignans (B1203133) is a more controlled process. This control is essential for generating the specific linkages and stereochemistry characteristic of different lignan classes.

A crucial element in the controlled coupling of monolignol radicals is the involvement of dirigent proteins (DIRs). arkat-usa.orgmdpi.comwikipedia.orgacs.orgnih.govresearchgate.netebi.ac.ukfrontiersin.org These proteins lack catalytic oxidative activity themselves but play a vital role in directing the stereo- and regiospecific coupling of the phenoxy radicals. wikipedia.orgnih.gov The presence of DIRs ensures that the coupling occurs at specific positions on the monolignol monomers and results in the formation of particular enantiomers, such as (+)- or (-)-pinoresinol (B158572), which serve as precursors for various lignans. arkat-usa.orgwikipedia.orgnih.govresearchgate.net The discovery of DIRs provided a rationale for the formation of optically pure lignans in plants. nih.gov

Following the initial coupling, a series of enzymatic reactions further modify the lignan core structure. Enzymes like Pinoresinol (B1678388)/Lariciresinol (B1674508) Reductase (PLR) catalyze the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol (B192356). arkat-usa.orgmdpi.comresearchgate.netnih.govoup.comnchu.edu.tw This reduction is often enantiomer-specific, contributing to the stereochemical diversity of lignans. researchgate.net Subsequently, Secoisolariciresinol Dehydrogenase (SDH) catalyzes the oxidation of secoisolariciresinol to matairesinol (B191791). arkat-usa.orgresearchgate.netnih.govoup.comnchu.edu.tw These enzymatic steps are crucial for the biosynthesis of various classes of lignans from the initial furofuran lignan precursors like pinoresinol.

Heterologous Biosynthesis of Lignans

Reconstituting plant biosynthetic pathways in heterologous hosts, such as microorganisms, offers a promising approach for producing valuable plant natural products. This involves introducing the genes encoding the necessary plant enzymes into a suitable model system.

While specific studies detailing the reconstitution of the complete Eudesmin (B1212799) biosynthesis pathway in model systems like Escherichia coli are not extensively documented in the provided search results, research on related lignans demonstrates the feasibility of this approach. For instance, the genes encoding pinoresinol-lariciresinol reductase (PLR) and secoisolariciresinol dehydrogenase (SDH) from Podophyllum pleianthum have been successfully expressed in Escherichia coli to achieve the bioconversion of pinoresinol to matairesinol. nih.gov This highlights the potential for utilizing engineered microorganisms to produce specific lignans or their precursors. The efficiency of this bioconversion can be influenced by factors such as the expression of individual enzymes versus fusion proteins. nih.gov

Data Table 1: Bioconversion of (+)-Pinoresinol to Matairesinol in Recombinant Escherichia coli

| System Used | Conversion Efficiency to Matairesinol (%) |

| Mixture of rPLR and rSDH | 17.7 nih.gov |

| Fusion protein PLR-SDH | 49.8 nih.gov |

| Living recombinant E. coli expressing PLR-SDH (in vivo) | 100 (complete conversion) nih.gov |

Note: Data derived from the bioconversion of (+)-pinoresinol to matairesinol using enzymes from Podophyllum pleianthum expressed in Escherichia coli. nih.gov

Microbial Transformation of this compound

Microorganisms can also play a role in transforming existing lignan structures, leading to the formation of modified compounds. This microbial transformation can occur in various environments, including soil, the gut, or in controlled fermentation processes.

Studies have investigated the microbial transformation of this compound by various microorganisms. For example, the fungus Aspergillus niger has been shown to metabolize this compound. This biotransformation can lead to the enantioselective accumulation of (-)-pinoresinol through the O-demethylation of (+/-)-eudesmin. nih.gov Aspergillus niger is capable of O-demethylating both enantiomers of this compound, although with differing conversion rates. nih.gov Furthermore, Aspergillus niger transforms (+)-eudesmin into (+)-de-4'-O-methylthis compound and (+)-pinoresinol. doi.org This suggests that the microbial transformation by A. niger primarily involves de-O-methylation, particularly at the para position of veratryl groups within the this compound structure. doi.org Other organisms, such as the larvae of the insect Spodoptera litura, have also been reported to biotransform (+)-eudesmin. jaypeedigital.com

Table 2: Microbial Transformation Products of this compound

| Microorganism | Substrate | Observed Transformation Products | Primary Reaction Type | Reference |

| Aspergillus niger | (+/-)-Eudesmin | (-)-Pinoresinol | O-demethylation | nih.gov |

| Aspergillus niger | (+)-Eudesmin | (+)-de-4'-O-methylthis compound, (+)-pinoresinol | O-demethylation | doi.org |

| Spodoptera litura larvae | (+)-Eudesmin | Transformation products not specified in detail | Biotransformation | jaypeedigital.com |

Advanced Analytical Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods utilize the interaction of electromagnetic radiation with eudesmin (B1212799) molecules to gain insights into their structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)

NMR spectroscopy is a powerful technique for determining the detailed structure of organic compounds like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for this purpose. 1D NMR, such as ¹H NMR and ¹³C NMR, provides information about the types and chemical environments of hydrogen and carbon atoms in the molecule. nih.govfigshare.com 2D NMR techniques, including COSY, HSQC, and HMBC, provide correlations between different nuclei, allowing for the complete assignment of signals and confirmation of the molecular connectivity. figshare.comfigshare.com For instance, 1D and 2D NMR have been used to determine the structures of this compound and its brominated derivatives. figshare.comfigshare.com

Research findings have demonstrated the effectiveness of NMR in the structural characterization of lignans (B1203133), including this compound, often in conjunction with other spectroscopic methods. researchgate.net While some earlier studies relied primarily on 1D ¹³C-NMR for structural tasks, the use of multidimensional experiments provides more comprehensive and reliable structural information. researchgate.net

Mass Spectrometry (MS) (e.g., GC-MS, LC-MS)

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ions derived from this compound, providing information about its molecular weight and fragmentation pattern. nih.govnih.gov Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) couple the separation power of chromatography with the detection capabilities of mass spectrometry. nih.govlcms.cz

GC-MS is suitable for the analysis of volatile or semi-volatile compounds. patsnap.com LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds, such as many natural products including lignans. patsnap.com LC-MS can analyze a wide range of compounds, including non-volatile and difficult-to-derivatize metabolites. lcms.cz Both GC-MS and LC-MS have been applied in the analysis of this compound. nih.govresearchgate.net For example, GC-MS has been used in the characterization of this compound. figshare.com LC-MS, often coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and provides detailed structural information through fragmentation analysis. patsnap.comnih.gov

Data from GC-MS analysis of this compound has shown a molecular weight of 386.2 g/mol . figshare.com LC-MS data for (+)-eudesmin has shown a precursor adduct of [M+H]⁺ with m/z 369.999. nih.gov

X-Ray Diffraction Analysis

X-Ray Diffraction (XRD) is a technique used to determine the crystal structure of a compound, providing precise information about the arrangement of atoms in three dimensions. researchgate.net This method is particularly valuable for confirming the absolute configuration and solid-state structure of crystalline compounds like this compound. figshare.com X-ray diffraction has been utilized in the structural determination of this compound and its derivatives. figshare.comfigshare.comnih.gov Single crystal X-ray diffraction analysis has been employed to determine the molecular structures of this compound derivatives. figshare.com

Ultraviolet-Visible (UV/VIS) and Infrared (IR) Spectroscopy

UV/VIS spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. itwreagents.comoutermost-tech.com This technique can provide information about the presence of chromophores (functional groups that absorb UV/VIS light) within the this compound molecule. scribd.com IR spectroscopy measures the absorption of infrared light due to molecular vibrations. itwreagents.comoutermost-tech.com The IR spectrum provides a unique fingerprint of a molecule and can identify the functional groups present, such as hydroxyl, carbonyl, and ether groups, which are characteristic of lignans like this compound. itwreagents.comoutermost-tech.com Both UV/VIS and IR spectroscopy are complementary techniques used in the structural elucidation and characterization of organic compounds. itwreagents.comscribd.com IR spectra of this compound have been reported. nih.gov

Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. scilit.com this compound, being a chiral lignan (B3055560), exhibits a CD spectrum that can provide information about its stereochemistry and conformation in solution. rsc.org CD spectroscopy is particularly useful for determining the absolute configuration of chiral natural products. rsc.orgresearchgate.nettandfonline.com The combination of experimental and theoretical vibrational circular dichroism (VCD), a related technique, has been used to investigate the stereochemistry and assign the absolute configurations of furofuran lignans, including this compound. rsc.org

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures found in plant extracts or biological samples, and for its subsequent quantification. These methods exploit the differences in the partitioning of compounds between a stationary phase and a mobile phase. agriculture.institutefrontiersin.org

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of natural products like this compound. frontiersin.org Different stationary phases (e.g., reversed-phase C18 columns) and mobile phases (mixtures of solvents like methanol (B129727), acetonitrile (B52724), and water) can be used to achieve optimal separation based on the chemical properties of this compound. frontiersin.orginnovareacademics.in The separated this compound can then be detected and quantified using various detectors, such as UV/VIS detectors or mass spectrometers (LC-MS). nih.govinnovareacademics.in

Gas Chromatography (GC) can also be used for the separation of this compound, particularly when coupled with mass spectrometry (GC-MS). lcms.cz This requires this compound to be volatile or converted into a volatile derivative. patsnap.com

Chromatographic methods, including HPLC and GC, are considered gold standards for the separation and quantification of metabolites from complex matrices. frontiersin.org The choice of the specific chromatographic method and conditions depends on the nature of the sample matrix and the required sensitivity and specificity for this compound analysis. frontiersin.org Analytical chromatography focuses on obtaining qualitative and quantitative data, while preparative chromatography is used for isolating larger quantities of a compound. rotachrom.com

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound, enabling both the determination of its purity and its quantification in various matrices. HPLC separates compounds based on their interactions with a stationary phase and a mobile phase. The separated compounds are then detected, typically by a UV detector, which measures their absorbance at a specific wavelength. mdpi.comresearchgate.net

HPLC is particularly valuable for assessing the purity of a compound. Chemical purity, as determined by HPLC with UV detection, refers to the percentage of the target compound relative to other components that absorb UV light at the detection wavelength. chromforum.org A certificate of analysis for (+)-eudesmin, for instance, may indicate a purity of ≥ 98.0% determined by HPLC. cymitquimica.comsigmaaldrich.com

For the quantification of this compound, HPLC is used to measure the concentration of the compound in a sample by comparing the area of its peak in the chromatogram to a calibration curve generated using known concentrations of a this compound standard. cabidigitallibrary.orgupb.ro

An example of HPLC application for this compound quantification is found in the analysis of Sauropus species. In one study, HPLC was used to quantify this compound concentrations in fresh and dried leaves of S. bicolor and S. thorelii. The method involved using a C18 column and a mobile phase of acetonitrile and 1% acetic acid in deionized water (40:60 v/v), with detection by a PAD (Photodiode Array Detector). This analysis revealed this compound concentrations of 36.445 mg from 2 g of fresh S. bicolor leaves and 32.190 mg from 1.5 g of dried S. thorelii leaves. cabidigitallibrary.org

The accuracy and reliability of an HPLC method for quantification and purity determination are typically validated by assessing parameters such as linearity, limits of detection and quantification, accuracy (recovery), and precision (repeatability and reproducibility). mdpi.comupb.ro

Hyphenated Techniques (e.g., LC/UV, LC/NMR) for Chemical Profiling

Hyphenated techniques combine the separation power of liquid chromatography with the identification capabilities of spectroscopic detectors, providing comprehensive information for chemical profiling. Liquid chromatography coupled with UV detection (LC/UV) is a common hyphenated technique used in the analysis of natural products. The UV detector provides information about the chromophores present in the separated compounds, aiding in their identification and contributing to the assessment of peak purity. mdpi.comresearchgate.netrssl.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC/NMR) is a powerful hyphenated technique for the structural elucidation and identification of compounds within complex mixtures, including natural extracts containing this compound. nih.govgoogle.comwiley.comchromatographytoday.comiosrphr.org LC/NMR combines the separation achieved by LC (often HPLC or UHPLC) with the detailed structural information provided by NMR spectroscopy. chromatographytoday.comiosrphr.org The eluent from the LC column flows through a flow cell in the NMR magnet, allowing for the acquisition of NMR spectra of the separated components. wiley.comiosrphr.org

LC/NMR can be operated in different modes, including continuous-flow and stopped-flow. wiley.comiosrphr.org While continuous-flow allows for sampling all components, stopped-flow can provide better quality NMR spectra for specific peaks of interest by stopping the flow when a compound elutes. wiley.com

LC/NMR is particularly useful for analyzing complex natural product extracts where many closely related compounds may be present. wiley.comiosrphr.org It can distinguish between structural, conformational, and optical isomers. chromatographytoday.com In the study of an antioxidant fraction from Orophea enneandra, on-flow LC/¹H NMR, along with LC/UV/MS, was used for the rapid partial identification of active compounds, including (-)-eudesmin. nih.gov While on-flow LC/¹H NMR provided rapid information, isolation of the compounds was necessary to obtain complete NMR data. nih.gov

Often, LC/NMR is coupled with Mass Spectrometry (LC/NMR/MS) to obtain even more comprehensive data, combining separation, structural information from NMR, and molecular weight information from MS. nih.govgoogle.comwiley.comchromatographytoday.com This combination is highly effective for the unambiguous identification and structural assignment of compounds in complex natural product samples. wiley.comchromatographytoday.com

Chemical profiling using these hyphenated techniques allows for a detailed understanding of the composition of a sample containing this compound, identifying not only the target compound but also other co-eluting or related substances. nih.govmdpi.complos.org

Molecular Mechanisms and Cellular Pathway Modulation in Vitro and in Vivo Models

Neurobiological Activities and Neuroprotective Mechanisms

Eudesmin (B1212799), a lignan (B3055560) found in various plants, has demonstrated a range of biological properties, including neuroprotective and neurotrophic effects in preclinical models. nih.gov Research has focused on its potential to modulate cellular pathways involved in neuronal survival, differentiation, and protection against toxins.

This compound has been shown to possess neuritogenic activity, meaning it can promote the growth of neurites, which are projections from the cell body of a neuron. In studies utilizing PC12 cells, a cell line derived from a rat pheochromocytoma that differentiates into neuron-like cells in the presence of nerve growth factor (NGF), this compound has been observed to directly induce neurite outgrowth. koreascience.kr

One study found that (+)-eudesmin, at a concentration of 50 µM, was effective in inducing this morphological change in PC12 cells. koreascience.kr This process of neurite extension is a critical aspect of neuronal development and regeneration, and the ability of a compound to stimulate it suggests potential therapeutic applications for nerve injury and neurodegenerative diseases. nih.govmdpi.com The induction of neurite outgrowth is a key indicator of a compound's potential to support neuronal plasticity and repair. nih.govresearchgate.net

| Compound | Cell Line | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| (+)-Eudesmin | PC12 | 50 µM | Induction of neurite outgrowth | koreascience.kr |

Beyond its direct effects, this compound has also been found to enhance cellular responses to nerve growth factor (NGF). koreascience.kr NGF is a critical neurotrophin involved in the survival, development, and function of neurons. nih.govnih.gov In PC12 cells, this compound was shown to augment NGF-mediated neurite outgrowth. koreascience.kr This synergistic activity suggests that this compound may work by sensitizing neuronal cells to the effects of endogenous growth factors, thereby amplifying their neurotrophic signals. The ability to enhance NGF-mediated processes is significant, as NGF signaling pathways are crucial for neuronal health and are often dysregulated in neurological disorders. mdpi.com

The molecular mechanisms underlying the neuritogenic effects of this compound involve the modulation of key intracellular signaling cascades. Research indicates that the neurite-promoting activity of this compound in PC12 cells is linked to the stimulation of several protein kinase pathways. koreascience.kr Specifically, the effects of this compound were partially blocked by the application of inhibitors for mitogen-activated protein kinase (MAPK) kinase (PD98059), protein kinase C (PKC) (GF109203X), and protein kinase A (PKA) (H89). koreascience.kr

This suggests that this compound's ability to induce neurite outgrowth is mediated through the upstream activation of the MAPK, PKC, and PKA signaling pathways. koreascience.kr These pathways are well-established as critical regulators of neuronal differentiation and neurite extension. mdpi.comnih.govnih.govresearchgate.net The activation of these cascades by this compound leads to downstream events that ultimately orchestrate the cytoskeletal changes required for neurite formation and elongation.

In the context of Alzheimer's disease, a key pathological hallmark is the accumulation of amyloid-β (Aβ) peptide, which forms toxic oligomers that contribute to synaptic dysfunction and neuronal death. nih.govplos.org this compound has demonstrated significant neuroprotective capabilities against the toxicity induced by Aβ oligomers (AβOs) in in vitro models. nih.govnih.govresearchgate.net

Studies using both PC12 cells and primary hippocampal neurons showed that co-incubation with this compound protected the cells from AβO-induced viability reduction. nih.govresearchgate.net Notably, a concentration of 30 nM this compound was found to exert a significant neuroprotective effect, highlighting its potency. nih.govnih.gov This protective action suggests that this compound may interfere with the detrimental effects of Aβ on neuronal health. researchgate.netfrontiersin.org

| Model | Toxin | This compound Concentration | Observed Protective Effect | Reference |

|---|---|---|---|---|

| PC12 cells | Aβ oligomers (0.5µM) | 30 nM | Increased cell viability by 25.4% | nih.gov |

| Primary hippocampal neurons | Aβ oligomers | 30 nM | Preservation of synaptic structure and function | nih.govnih.gov |

The neuroprotective effects of this compound extend to the preservation of synaptic integrity in the face of Aβ toxicity. In primary cultures of mouse hippocampus, this compound was shown to maintain the synaptic structure, which is typically deteriorated by Aβ oligomers. nih.govnih.gov A key finding was the preservation of stable levels of the presynaptic protein SV2 (Synaptic Vesicle glycoprotein 2) at a neuroprotective concentration of 30 nM. nih.govnih.gov SV2 is crucial for the proper functioning of synaptic vesicles, which are essential for neurotransmitter release. virginia.edu By maintaining the levels of this presynaptic marker, this compound helps to preserve the structural and functional components of the synapse, counteracting the synaptotoxic effects of Aβ. nih.gov

Neuroprotection against Amyloid-β Peptide Toxicity (in vitro)

Computational Modeling of this compound-Amyloid-β Interactions

In silico simulations have been employed to explore the neuroprotective mechanisms of this compound against the toxicity induced by amyloid-beta (Aβ) oligomers (AβOs), a key pathological hallmark of Alzheimer's disease. Computational studies suggest that this compound directly interacts with the Aβ aggregation process. Molecular modeling indicates that this compound can alter the aggregation pattern of Aβ. This interaction is believed to induce a decrease in the toxicity of AβOs, suggesting a potential mechanism to explain the observed neuroprotective activity of this compound.

Anti-apoptotic Effects on Neurons

This compound has demonstrated significant anti-apoptotic effects in neuronal cell models exposed to amyloid-beta oligomers (AβOs), which are known to induce synaptic failure and ultimately lead to programmed cell death. In laboratory studies, AβOs significantly reduced the viability of neuronal cells. However, co-incubation with this compound exerted a notable neuroprotective effect, preserving neuronal structures and increasing cell viability. This suggests that this compound can avert the deterioration of synaptic function and membrane integrity caused by AβOs, thereby protecting neurons from apoptosis.

Oncological Intervention Mechanisms (In Vitro and In Vivo Models)

Anti-proliferative Effects on Cancer Cell Lines

This compound has been shown to possess significant anti-proliferative properties against specific cancer cell lines, particularly in human lung cancer.

Lung Cancer A549: In vitro studies using the MTT assay have demonstrated that this compound has a significant inhibitory effect on the growth of A549 lung cancer cells. nih.gov The anti-proliferative activity was found to be concentration-dependent, with a half-maximal inhibitory concentration (IC50) of 18.3 μM. nih.gov Further in vivo experiments on xenograft mouse models confirmed these findings, showing that this compound significantly decreased tumor volume without causing obvious toxicity to the mice. nih.gov

Table 1: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 Value | Source |

|---|---|---|---|

| A549 | Lung Cancer | 18.3 μM | nih.gov |

Induction of Mitochondria-Mediated Apoptosis

The primary mechanism for this compound's anti-tumor effects in lung cancer cells involves the induction of apoptosis through the intrinsic, mitochondria-mediated pathway. nih.gov This pathway is initiated from within the cell, typically in response to cellular stress, and is heavily dependent on the function of mitochondria. nih.gov Research indicates that this compound-induced apoptosis is not mediated by the death-receptor pathway, as it showed no significant effects on the expression of caspase-8. nih.gov

Regulation of Apoptosis-Related Proteins

This compound's induction of mitochondria-mediated apoptosis is characterized by its modulation of key apoptosis-related proteins. nih.gov In A549 lung cancer cells treated with this compound, there is a significant up-regulation of pro-apoptotic proteins and a concurrent down-regulation of anti-apoptotic proteins. nih.gov

Specifically, this compound treatment leads to:

Up-regulation of Bax, a pro-apoptotic protein that promotes the release of mitochondrial cytochrome c. nih.gov

Down-regulation of Bcl-2, an anti-apoptotic protein that normally prevents mitochondrial outer membrane permeabilization. nih.gov

Up-regulation of P53, a tumor suppressor protein that can initiate apoptosis. nih.gov

Up-regulation and activation of Caspase-9, an initiator caspase in the mitochondrial pathway. nih.gov

Up-regulation and activation of Caspase-3, an executioner caspase responsible for the final stages of apoptosis. nih.gov

This coordinated regulation shifts the cellular balance in favor of apoptosis, leading to the programmed death of cancer cells. nih.gov

Table 2: this compound's Effect on Apoptosis-Related Proteins in A549 Cells

| Protein | Function | Effect of this compound | Source |

|---|---|---|---|

| Bax | Pro-apoptotic | Up-regulated | nih.gov |

| Bcl-2 | Anti-apoptotic | Down-regulated | nih.gov |

| P53 | Tumor Suppressor / Pro-apoptotic | Up-regulated | nih.gov |

| Caspase-9 | Initiator Caspase | Up-regulated | nih.gov |

| Caspase-3 | Executioner Caspase | Up-regulated | nih.gov |

Activation of JNK Signaling Pathway and its Role in Apoptosis Induction